molecular formula C14H14N2O B14910720 4-((Phenylamino)methyl)benzamide

4-((Phenylamino)methyl)benzamide

Katalognummer: B14910720
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: PSWNXSKLBMXSPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Phenylamino)methyl)benzamide is an organic compound with the molecular formula C14H14N2O It is a derivative of benzamide, characterized by the presence of a phenylamino group attached to the benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Phenylamino)methyl)benzamide typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of a compound containing an active hydrogen atom with formaldehyde and a primary or secondary amine. In this case, the reaction between benzamide, formaldehyde, and aniline (phenylamine) under acidic conditions yields this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. These methods often involve the use of microreactor systems to optimize reaction conditions and ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 4-((Phenylamino)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-((Phenylamino)methyl)benzamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-((Phenylamino)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: 4-((Phenylamino)methyl)benzamide is unique due to its specific phenylamino group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H14N2O

Molekulargewicht

226.27 g/mol

IUPAC-Name

4-(anilinomethyl)benzamide

InChI

InChI=1S/C14H14N2O/c15-14(17)12-8-6-11(7-9-12)10-16-13-4-2-1-3-5-13/h1-9,16H,10H2,(H2,15,17)

InChI-Schlüssel

PSWNXSKLBMXSPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.